molecular formula C4H6NO2- B8684552 3-Methyl-1,3-oxazolidin-2-id-4-one

3-Methyl-1,3-oxazolidin-2-id-4-one

Cat. No. B8684552
M. Wt: 100.10 g/mol
InChI Key: QEEIHEXQNRRWLC-UHFFFAOYSA-N
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Patent
US04331442

Procedure details

A mercerised cotton fabric is padded with a dyeing liquor which contains, per liter, 30 g of the direct dyestuff C.I. No. 35,780 and 100 g of N-methylcaprolactam, squeezed off to a liquor pick-up of 80% and then dried for 2 minutes at 150°. It is then rinsed. A deep red dyeing is obtained. Comparably good results are obtained if instead of N-methylcaprolactam 100 g of N-hydroxyethyl-oxazolidone per liter or 150 g of N-methyloxazolidone per liter are used.
Name
N-hydroxyethyl-oxazolidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].OC[CH2:12][N:13]1[C:17](=[O:18])[CH2:16][O:15][CH-:14]1>>[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[CH3:12][N:13]1[C:17](=[O:18])[CH2:16][O:15][CH-:14]1

Inputs

Step One
Name
N-hydroxyethyl-oxazolidone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1[CH-]OCC1=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CN1C(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried for 2 minutes at 150°
Duration
2 min
WASH
Type
WASH
Details
It is then rinsed
CUSTOM
Type
CUSTOM
Details
A deep red dyeing is obtained
CUSTOM
Type
CUSTOM
Details
Comparably good results

Outcomes

Product
Name
Type
product
Smiles
CN1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
Name
Type
product
Smiles
CN1[CH-]OCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04331442

Procedure details

A mercerised cotton fabric is padded with a dyeing liquor which contains, per liter, 30 g of the direct dyestuff C.I. No. 35,780 and 100 g of N-methylcaprolactam, squeezed off to a liquor pick-up of 80% and then dried for 2 minutes at 150°. It is then rinsed. A deep red dyeing is obtained. Comparably good results are obtained if instead of N-methylcaprolactam 100 g of N-hydroxyethyl-oxazolidone per liter or 150 g of N-methyloxazolidone per liter are used.
Name
N-hydroxyethyl-oxazolidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].OC[CH2:12][N:13]1[C:17](=[O:18])[CH2:16][O:15][CH-:14]1>>[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[CH3:12][N:13]1[C:17](=[O:18])[CH2:16][O:15][CH-:14]1

Inputs

Step One
Name
N-hydroxyethyl-oxazolidone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1[CH-]OCC1=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CN1C(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried for 2 minutes at 150°
Duration
2 min
WASH
Type
WASH
Details
It is then rinsed
CUSTOM
Type
CUSTOM
Details
A deep red dyeing is obtained
CUSTOM
Type
CUSTOM
Details
Comparably good results

Outcomes

Product
Name
Type
product
Smiles
CN1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
Name
Type
product
Smiles
CN1[CH-]OCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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